nf449

Description

Properties

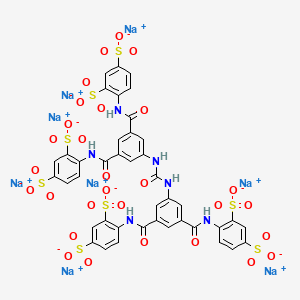

IUPAC Name |

octasodium;4-[[3-[[3,5-bis[(2,4-disulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(2,4-disulfonatophenyl)carbamoyl]benzoyl]amino]benzene-1,3-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H32N6O29S8.8Na/c48-37(44-29-5-1-25(77(53,54)55)15-33(29)81(65,66)67)19-9-20(38(49)45-30-6-2-26(78(56,57)58)16-34(30)82(68,69)70)12-23(11-19)42-41(52)43-24-13-21(39(50)46-31-7-3-27(79(59,60)61)17-35(31)83(71,72)73)10-22(14-24)40(51)47-32-8-4-28(80(62,63)64)18-36(32)84(74,75)76;;;;;;;;/h1-18H,(H,44,48)(H,45,49)(H,46,50)(H,47,51)(H2,42,43,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76);;;;;;;;/q;8*+1/p-8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCBZSNWCUJBMHF-UHFFFAOYSA-F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C2=CC(=CC(=C2)NC(=O)NC3=CC(=CC(=C3)C(=O)NC4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)NC5=C(C=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)NC6=C(C=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H24N6Na8O29S8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1505.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NF449 on P2X1 Receptors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular interactions and functional consequences of the potent and selective antagonist, NF449, on the P2X1 purinergic receptor. The information presented herein is curated from peer-reviewed scientific literature and is intended to serve as a technical resource for researchers in pharmacology and drug development.

Executive Summary

This compound is a highly potent and selective competitive antagonist of the P2X1 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP). Its mechanism of action involves direct binding to the ATP binding site, thereby preventing channel activation and subsequent downstream signaling cascades. This inhibitory action has significant implications for physiological processes where P2X1 receptors play a crucial role, most notably in platelet activation and thrombosis. Recent structural biology studies have provided unprecedented insight into the precise binding mode of this compound, revealing a unique supramolecular arrangement that underpins its high affinity and selectivity. This guide will detail the molecular mechanism of this compound, present quantitative data on its potency, outline key experimental methodologies for its study, and illustrate the affected signaling pathways.

Molecular Mechanism of Action

Recent cryo-electron microscopy (cryo-EM) studies have elucidated the structural basis for this compound's antagonism of the human P2X1 receptor. This compound acts as a competitive antagonist, directly competing with the endogenous agonist, ATP, for binding at the orthosteric site.[1][2][3]

Binding Site and Interaction:

This compound exhibits a distinctive dual-ligand supramolecular binding mode at the interface between adjacent protomers of the trimeric P2X1 receptor.[1] This binding physically obstructs the canonical ATP-binding pocket, preventing the conformational changes necessary for ion channel opening.[1][3] One of the benzene disulfonic acid groups of the this compound molecule directly overlaps with the space that ATP would occupy.[2][3]

Key amino acid residues within the P2X1 receptor have been identified as crucial for the binding and inhibitory potency of this compound. Site-directed mutagenesis studies have highlighted the importance of positively charged residues in the head domain of the receptor. Specifically, residues K136, R139, and K140 have been shown to interact directly with this compound.[2] Mutations of these residues to alanine result in a significant decrease in the inhibitory potency of this compound.[2] Other residues implicated in the interaction include M214, K215, and R292 .[2]

The high selectivity of this compound for the P2X1 receptor over other P2X subtypes, such as P2X3 and P2X7, is attributed to the unique amino acid composition of its binding site.[1]

The following diagram illustrates the competitive antagonism of this compound at the P2X1 receptor.

References

Unveiling NF449: A Journey from Discovery to a Potent P2X1 Antagonist

A comprehensive overview of the discovery, development, and mechanistic insights of NF449, a highly potent and selective P2X1 purinergic receptor antagonist.

Introduction

This compound, chemically identified as 4,4',4'',4'''-(carbonylbis(imino-5,1,3-benzenetriyl-bis(carbonylimino)))tetrakis-1,3-benzenedisulfonic acid, is a symmetrical aromatic urea derivative of suramin.[1] Its discovery marked a significant advancement in the field of purinergic signaling, providing researchers with a powerful tool to dissect the physiological and pathological roles of the P2X1 receptor. This technical guide delves into the discovery and development history of this compound, its detailed mechanism of action, and the experimental methodologies that have been pivotal in its characterization.

Discovery and Development

The quest for selective P2X receptor antagonists stemmed from the need to understand the diverse functions of these ATP-gated ion channels. Suramin, a non-selective P2 receptor antagonist, served as the foundational scaffold for the development of more specific compounds.[2] Through systematic structure-activity relationship (SAR) studies on suramin analogues, this compound emerged as a lead compound with exceptional potency and selectivity for the P2X1 receptor subtype.[1]

Initial profiling at recombinant rat P2X receptors demonstrated the remarkable selectivity of this compound.[2] Subsequent studies on native and recombinant human P2X1 receptors further solidified its status as the most potent and selective P2X1 antagonist known to date.[3][4] Beyond its primary target, this compound has also been identified as a Gsα-selective antagonist and an inhibitor of the DNA-binding activity of High Mobility Group A2 (HMGA2).[5]

Mechanism of Action

This compound exerts its inhibitory effect on the P2X1 receptor through a competitive and reversible antagonistic mechanism.[4] It competes with the endogenous agonist, adenosine triphosphate (ATP), for binding to the receptor, thereby preventing channel activation and subsequent cation influx.

Recent breakthroughs in structural biology, specifically cryo-electron microscopy (cryo-EM), have provided unprecedented insights into the molecular basis of this compound's high-affinity antagonism.[6] These studies revealed a unique "dual-ligand supramolecular binding mode" where two molecules of this compound bind at the interface of adjacent subunits of the trimeric P2X1 receptor.[6] This binding occurs at a site that overlaps with the canonical ATP-binding pocket, effectively occluding agonist binding and stabilizing the receptor in a closed conformation.[4][6]

The following diagram illustrates the signaling pathway of the P2X1 receptor and the inhibitory action of this compound.

P2X1 receptor signaling and inhibition by this compound.

Quantitative Data Summary

The potency and selectivity of this compound have been quantified across various studies. The following tables summarize the key inhibitory concentration (IC50) and antagonist affinity (pA2) values.

Table 1: Inhibitory Potency (IC50) of this compound at Rat P2X Receptors

| Receptor Subtype | IC50 (nM) | Reference |

| rP2X1 | 0.28 | |

| rP2X1+5 | 0.69 | |

| rP2X2+3 | 120 | |

| rP2X3 | 1820 | |

| rP2X2 | 47000 | |

| rP2X4 | > 300000 |

Table 2: Inhibitory Potency (IC50) of this compound at Human P2X Receptors

| Receptor Subtype | IC50 (nM) | Reference |

| hP2X1 | 0.05 | [4] |

| hP2X7 | 40000 | [4] |

Table 3: Antagonist Affinity (pA2) of this compound

| Receptor | pA2 | Reference |

| hP2X1 | 10.7 | [4] |

Table 4: Other Biological Activities of this compound

| Target | Activity | IC50 (µM) | Reference |

| HMGA2 | Inhibition of DNA-binding | 0.43 | [7] |

Key Experimental Protocols

The characterization of this compound has relied on a variety of sophisticated experimental techniques. Below are detailed methodologies for some of the key experiments.

Two-Microelectrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This technique is used to measure the ion flow through the P2X1 receptor channel in response to ATP and the inhibitory effect of this compound.

Experimental Workflow:

Workflow for Two-Microelectrode Voltage-Clamp experiments.

Methodology:

-

Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNA encoding the human or rat P2X1 receptor subunit.

-

Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a control buffer.

-

The oocyte is impaled with two glass microelectrodes filled with KCl, one for voltage clamping and one for current recording.

-

The membrane potential is clamped at a holding potential (typically -60 to -80 mV).

-

ATP is applied to the oocyte to activate the P2X1 receptors, and the resulting inward current is recorded.

-

After washout of ATP, the oocyte is pre-incubated with varying concentrations of this compound.

-

ATP is then co-applied with this compound, and the inhibited current is recorded.

-

-

Data Analysis: The peak current amplitudes in the absence and presence of this compound are measured. The percentage of inhibition is calculated for each this compound concentration, and the data are fitted to a concentration-response curve to determine the IC50 value.

Competition Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the P2X1 receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Cell Culture and Membrane Preparation: HEK293 cells stably expressing the P2X1 receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

-

Binding Assay:

-

A constant concentration of a radiolabeled P2X1 receptor agonist, such as [³H]-α,β-methylene ATP, is incubated with the cell membranes.

-

Increasing concentrations of unlabeled this compound are added to the incubation mixture.

-

The mixture is incubated to allow for binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of this compound. A nonlinear regression analysis is used to determine the IC50, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[8]

Intracellular Calcium Ion Influx Assay

This assay measures the ability of this compound to block the increase in intracellular calcium concentration that occurs upon P2X1 receptor activation.

Methodology:

-

Cell Preparation: HEK293 cells expressing the P2X1 receptor are plated in a multi-well plate.

-

Loading with Calcium Indicator: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).

-

Antagonist Incubation: The cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: A submaximal concentration of a P2X1 agonist (e.g., α,β-methylene ATP) is added to the wells to stimulate calcium influx.

-

Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.

-

Data Analysis: The peak fluorescence response is determined for each concentration of this compound. The data are normalized and fitted to a concentration-response curve to calculate the IC50 value.[8]

Conclusion

This compound stands as a testament to the power of medicinal chemistry and detailed pharmacological characterization. Its journey from a suramin analogue to a sub-nanomolar potency antagonist has provided the scientific community with an invaluable tool for probing the intricacies of P2X1 receptor function. The elucidation of its unique binding mode through advanced structural techniques opens new avenues for the rational design of even more selective and potent purinergic receptor modulators for therapeutic applications. The detailed experimental protocols outlined herein provide a foundation for researchers to further explore the pharmacology of this compound and the broader family of P2X receptors.

References

- 1. Structure-activity relationships of analogues of this compound confirm this compound as the most potent and selective known P2X1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Profiling at recombinant homomeric and heteromeric rat P2X receptors identifies the suramin analogue this compound as a highly potent P2X1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a subnanomolar potency antagonist at recombinant rat P2X1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. NF 449 | P2X Receptor Antagonists: R&D Systems [rndsystems.com]

- 6. Cryo-EM structures of the human P2X1 receptor reveal subtype-specific architecture and antagonism by supramolecular ligand-binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF 449 (1391) by Tocris, Part of Bio-Techne [bio-techne.com]

- 8. researchgate.net [researchgate.net]

The Biological Role of P2X1 Receptors and Their Inhibition by NF449: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the P2X1 receptor, a key player in purinergic signaling. It details the receptor's biological functions, its signaling pathways, and the inhibitory mechanisms of NF449, a potent and selective antagonist. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental methodologies and a clear presentation of quantitative data to facilitate further investigation into this promising therapeutic target.

Introduction to P2X1 Receptors

P2X1 receptors are ATP-gated ion channels belonging to the P2X family of purinergic receptors.[1][2] These receptors are trimers, with each subunit possessing two transmembrane domains, a large extracellular loop, and intracellular N- and C-termini.[2] Upon binding of extracellular adenosine 5'-triphosphate (ATP), the P2X1 receptor channel opens, allowing the influx of cations, primarily Ca²⁺ and Na⁺.[1] This rapid influx of positive ions leads to cell membrane depolarization and the initiation of various downstream signaling cascades. A hallmark of P2X1 receptors is their rapid activation and subsequent desensitization in the continued presence of ATP.[2]

P2X1 receptors are expressed in a variety of tissues and play crucial roles in numerous physiological processes, making them an attractive target for therapeutic intervention.

Biological Roles of P2X1 Receptors

The functional significance of P2X1 receptors is most prominent in the cardiovascular, male reproductive, and nervous systems.

Platelet Aggregation and Thrombosis

P2X1 receptors are expressed on the surface of platelets and are involved in the initial stages of hemostasis and thrombosis.[2][3] Activation of these receptors by ATP, released from dense granules of activated platelets or damaged endothelial cells, leads to an increase in intracellular calcium. This calcium influx contributes to platelet shape change and amplifies the aggregation response initiated by other agonists like collagen and thrombin.[3] Studies have shown that inhibition of P2X1 receptors can reduce platelet aggregation and thrombus formation, particularly under conditions of high shear stress.[3] This makes the P2X1 receptor a potential target for anti-thrombotic therapies.[4]

Smooth Muscle Contraction

P2X1 receptors are abundantly expressed in various smooth muscle tissues, including those of blood vessels and the male reproductive tract.[2] In vascular smooth muscle, activation of P2X1 receptors contributes to vasoconstriction. In the vas deferens, P2X1 receptor-mediated contraction is essential for normal sperm ejaculation. The significant role of P2X1 in vas deferens contractility has led to its investigation as a potential target for a non-hormonal male contraceptive.[2]

Nervous System Function

While less abundant than in platelets and smooth muscle, P2X1 receptors are also present in the central and peripheral nervous systems. Their activation can influence neurotransmission and has been implicated in processes such as pain perception and neuroinflammation. The precise roles of P2X1 receptors in the nervous system are still under active investigation, but they may represent a target for neurological and psychiatric disorders.

The P2X1 Receptor Antagonist: this compound

This compound is a symmetrical polysulfonated naphthalene compound that acts as a potent and highly selective competitive antagonist of the P2X1 receptor.[5] Its high affinity for the P2X1 receptor allows for the effective blockade of ATP-mediated signaling through this channel.

Quantitative Data on this compound Inhibition

This compound exhibits significantly higher potency for P2X1 receptors compared to other P2X subtypes. The following table summarizes the inhibitory concentrations (IC50) of this compound across different P2X receptor subtypes.

| Receptor Subtype | Species | IC50 (nM) | Reference |

| P2X1 | Rat | 0.28 | [6][7] |

| P2X1+5 (heteromer) | Rat | 0.69 | [6][7] |

| P2X2+3 (heteromer) | Rat | 120 | [6][7] |

| P2X1 | Human | 0.05 | [5] |

| P2X7 | Human | 40,000 | [5] |

Signaling Pathways and Mechanism of Inhibition

P2X1 Receptor Signaling Pathway

The activation of the P2X1 receptor by ATP initiates a cascade of intracellular events driven by the influx of cations.

Caption: P2X1 Receptor Signaling Pathway.

Mechanism of this compound Inhibition

This compound acts as a competitive antagonist, binding to the P2X1 receptor at or near the ATP binding site, thereby preventing ATP from activating the channel. Recent cryo-electron microscopy studies have revealed that two molecules of this compound can bind to each protomer of the P2X1 receptor, occupying the ATP binding pocket and stabilizing the closed state of the channel.[1][4]

Caption: Mechanism of this compound Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of P2X1 receptors and their antagonists. Below are outlines of key experimental protocols.

Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through the P2X1 receptor channel in response to ATP and its inhibition by this compound.

Objective: To characterize the electrophysiological properties of P2X1 receptors and the inhibitory effect of this compound.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with a plasmid encoding the human P2X1 receptor.

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on transfected cells.

-

Pipette Solution (Intracellular): Contains (in mM): 145 CsCl, 10 HEPES, 10 EGTA, adjusted to pH 7.2 with CsOH.

-

Bath Solution (Extracellular): Contains (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.

-

-

Drug Application: ATP is applied to the cell to evoke an inward current. To test for inhibition, cells are pre-incubated with varying concentrations of this compound before co-application with ATP.

-

Data Analysis: The peak current amplitude in the presence of this compound is compared to the control (ATP alone) to determine the percentage of inhibition and calculate the IC50 value.

Calcium Imaging

This method measures changes in intracellular calcium concentration upon P2X1 receptor activation.

Objective: To quantify the influx of calcium through P2X1 receptors and its blockade by this compound.

Methodology:

-

Cell Preparation: Cells expressing P2X1 receptors (e.g., transfected HEK293 cells or washed platelets) are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.[8]

-

Fluorescence Measurement: The fluorescence intensity of the cells is monitored over time using a fluorescence microscope or a plate reader.

-

Stimulation and Inhibition: A baseline fluorescence is established before the addition of ATP to stimulate calcium influx. For inhibition studies, cells are pre-treated with this compound before ATP stimulation.

-

Data Analysis: The change in fluorescence intensity upon ATP addition is indicative of the increase in intracellular calcium. The reduction in this change in the presence of this compound is used to quantify its inhibitory effect.

Platelet Aggregation Assay

This assay measures the ability of platelets to aggregate in response to various stimuli, a key functional output of platelet activation.

Objective: To assess the effect of P2X1 receptor inhibition by this compound on platelet aggregation.[9]

Methodology:

-

Platelet Preparation: Platelet-rich plasma (PRP) is obtained from whole blood by centrifugation. Washed platelets can be prepared by further centrifugation and resuspension in a suitable buffer.

-

Aggregometry: Platelet aggregation is measured using a light aggregometer. A sample of the platelet suspension is placed in a cuvette, and the light transmission through the sample is continuously recorded.

-

Agonist and Inhibitor Addition: A platelet agonist, such as a low concentration of collagen, is added to induce aggregation. To test for inhibition, platelets are pre-incubated with this compound before the addition of the agonist.[9]

-

Data Analysis: The extent of platelet aggregation is quantified by the change in light transmission. The inhibitory effect of this compound is determined by comparing the aggregation response in its presence to the control response.

Experimental and Logical Workflow

The investigation of a P2X1 receptor antagonist like this compound typically follows a structured workflow, from initial screening to functional characterization.

Caption: Workflow for P2X1 Antagonist Study.

Conclusion

The P2X1 receptor represents a compelling target for the development of novel therapeutics for a range of conditions, including thrombosis and for male contraception. This compound serves as a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of this receptor. The detailed experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to advance our understanding of P2X1 receptor biology and to facilitate the discovery of new and improved modulators of its activity. The continued investigation into the structure and function of the P2X1 receptor will undoubtedly open new avenues for therapeutic intervention in the future.

References

- 1. doaj.org [doaj.org]

- 2. The P2X1 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cryo-EM structures of the human P2X1 receptor reveal subtype-specific architecture and antagonism by supramolecular ligand-binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a novel picomolar potency antagonist at human P2X1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Measuring P2X1 receptor activity in washed platelets in the absence of exogenous apyrase [agris.fao.org]

- 9. researchgate.net [researchgate.net]

Unveiling NF449: A Technical Guide to a Selective Gsα Protein Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of NF449, a powerful and selective antagonist of the Gs alpha (Gsα) protein subunit. While widely recognized as a potent antagonist of the P2X1 purinergic receptor, its utility in dissecting Gsα-mediated signaling pathways offers a valuable tool for researchers. This document consolidates key quantitative data, details experimental protocols for assessing its activity, and provides visual representations of its mechanism of action and relevant experimental workflows.

Core Mechanism of Action: Direct Inhibition of Gsα Activation

This compound exerts its selective antagonism by directly interfering with the activation of the Gsα subunit. The primary mechanism involves the suppression of the guanosine 5′-[γ-thio]triphosphate ([³⁵S]GTPγS) binding rate to Gsα. This inhibition of GDP/GTP exchange prevents the G protein from transitioning into its active, signal-transducing state. Consequently, downstream effector systems, most notably adenylyl cyclase, are not stimulated, leading to a blockade of cyclic AMP (cAMP) production. Furthermore, this compound has been demonstrated to uncouple Gsα from its associated G protein-coupled receptors (GPCRs), such as the β-adrenergic receptor.

Quantitative Data: Potency and Selectivity of this compound

The following tables summarize the quantitative data regarding the potency and selectivity of this compound for Gsα and its well-characterized activity on purinergic receptors.

Table 1: Potency of this compound on Gsα-Mediated Signaling

| Assay Type | Experimental System | Parameter | Value | Reference |

| [³⁵S]GTPγS Binding | Recombinant Gsα-s | IC₅₀ | 140 nM | [1] |

| Adenylyl Cyclase Stimulation | S49 cyc⁻ Membranes with exogenous Gsα-s | IC₅₀ | ~300 nM | [1] |

| β-Adrenergic Receptor Coupling | Rat Cardiac Membranes | EC₅₀ | 7.9 µM | [1] |

Table 2: Selectivity of this compound for Gsα over other Gα Subunits

| Gα Subtype/Coupled Receptor | Experimental System | Assay | Parameter | Value | Selectivity (fold) vs. Gsα | Reference |

| Giα-1 | Recombinant Giα-1 | [³⁵S]GTPγS Binding | Effect | Barely affected | >30 | [1] |

| Gi/Go (A₁-Adenosine Receptor) | CHO Cell Membranes | Agonist Binding | IC₅₀ | ≥100 µM | >30 | [1] |

| Gq (Angiotensin II Type-1 Receptor) | CHO Cell Membranes | Agonist Binding | Effect | Barely affected | High | [1] |

Table 3: Selectivity Profile of this compound at P2X Receptors

| Receptor Subtype | Parameter | Value (nM) | Reference |

| rP2X₁ | IC₅₀ | 0.28 | [2] |

| rP2X₁₊₅ | IC₅₀ | 0.69 | [2] |

| hP2X₁ | IC₅₀ | 0.05 | [3] |

| rP2X₂₊₃ | IC₅₀ | 120 | [2] |

| rP2X₃ | IC₅₀ | 1820 | [2] |

| rP2X₂ | IC₅₀ | 47000 | [2] |

| rP2X₄ | IC₅₀ | >300000 | [2] |

| hP2X₇ | IC₅₀ | 40000 | [3] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the Gsα signaling pathway and the mechanism of this compound's inhibitory action, as well as the workflows for key experimental protocols.

References

The Core Foundational Research of NF449: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF449 is a highly potent and selective antagonist of the P2X1 purinergic receptor, an ATP-gated ion channel. Its discovery and characterization have been pivotal in elucidating the physiological and pathophysiological roles of P2X1 receptors, particularly in areas such as thrombosis, smooth muscle function, and inflammation. This technical guide provides an in-depth overview of the foundational research on this compound, focusing on its quantitative data, the experimental protocols used for its characterization, and its mechanism of action on key signaling pathways.

Data Presentation: Potency and Selectivity of this compound

The inhibitory activity of this compound has been quantified across various recombinant rat P2X receptor subtypes. The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating the remarkable potency and selectivity of this compound for the P2X1 receptor.

| Receptor Subtype | IC50 (nM) |

| rP2X1 | 0.28[1][2] |

| rP2X1+5 | 0.69[1][2] |

| rP2X2+3 | 120[1][2] |

| rP2X3 | 1820[1] |

| rP2X2 | 47000[1] |

| rP2X4 | > 300000[1] |

A Schild analysis of this compound's antagonism at the human P2X1 receptor revealed a pA2 value of 10.7, further confirming its high-potency competitive antagonism.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique was instrumental in determining the potency and mechanism of this compound on recombinant P2X receptors.

1. Oocyte Preparation:

-

Xenopus laevis oocytes are surgically harvested and defolliculated by treatment with collagenase.

-

Stage V-VI oocytes are selected and injected with cRNA encoding the desired P2X receptor subunit(s).

-

Injected oocytes are incubated for 2-7 days at 18°C in Barth's solution to allow for receptor expression.

2. Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a standard frog Ringer's solution.

-

The oocyte is impaled with two glass microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.

-

The oocyte is voltage-clamped at a holding potential of -70 mV.

3. Experimental Procedure:

-

The agonist (e.g., ATP or α,β-methylene ATP) is applied to the oocyte to elicit an inward current mediated by the expressed P2X receptors.

-

Once a stable agonist response is established, this compound is co-applied with the agonist at varying concentrations.

-

The inhibitory effect of this compound on the agonist-induced current is measured, and concentration-response curves are generated to determine the IC50 value.

-

For Schild analysis, concentration-response curves to the agonist are generated in the presence of increasing concentrations of this compound.

Organ Bath Studies with Rat Vas Deferens

This ex vivo method was used to assess the antagonistic activity of this compound on native P2X1 receptors in a functional tissue preparation.

1. Tissue Preparation:

-

Male Wistar rats are euthanized, and the vasa deferentia are dissected and cleaned of surrounding connective tissue.

-

The tissues are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 / 5% CO2.

-

The tissues are allowed to equilibrate under a resting tension of 1 g for at least 60 minutes.

2. Contraction Measurement:

-

Isometric contractions are recorded using a force transducer connected to a data acquisition system.

-

The tissue is stimulated with a P2X1 receptor agonist, typically α,β-methylene ATP, to induce contraction.

3. Antagonism Protocol:

-

After obtaining a stable contractile response to the agonist, the tissue is washed.

-

This compound is added to the organ bath at a specific concentration and allowed to incubate for a predetermined period.

-

The agonist is then re-applied in the presence of this compound, and the resulting contraction is measured.

-

The inhibitory effect of this compound is quantified by comparing the agonist-induced contraction in the presence and absence of the antagonist.

Adenylyl Cyclase Activity Assay

This biochemical assay was employed to investigate the inhibitory effect of this compound on Gsα protein signaling.

1. Membrane Preparation:

-

Cell membranes from a suitable cell line (e.g., S49 cyc-, which lacks endogenous Gsα) are prepared by homogenization and centrifugation.

2. Reconstitution and Stimulation:

-

The membranes are reconstituted with purified recombinant Gsα-s.

-

The reaction is initiated by adding ATP and a non-hydrolyzable GTP analog, GTP[γS], in the presence or absence of this compound. This stimulates adenylyl cyclase activity through the activation of Gsα.

3. cAMP Measurement:

-

The amount of cyclic AMP (cAMP) produced is measured using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

4. Data Analysis:

-

The inhibitory effect of this compound on adenylyl cyclase activity is determined by comparing the amount of cAMP produced in its presence versus its absence.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

Experimental Workflows

References

Unveiling the Molecular Targets of NF449: A Technical Guide to Target Validation in Specific Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target validation of NF449, a potent and selective antagonist of the P2X1 purinergic receptor and an inhibitor of the Gs alpha (Gsα) subunit of heterotrimeric G proteins. This document details the quantitative assessment of this compound's activity in various cell systems, provides step-by-step experimental protocols for key validation assays, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Data Summary

The inhibitory potency of this compound has been characterized across different experimental systems and cell lines, targeting both the P2X1 receptor and the Gsα subunit. The following tables summarize the key quantitative data for easy comparison.

Table 1: Inhibitory Potency of this compound on P2X Receptors

| Receptor Subtype | Cell Line/System | Assay Type | Parameter | Value (nM) | Reference |

| Human P2X1 | Xenopus oocytes | Two-Microelectrode Voltage-Clamp (TEVC) | IC50 | 0.05 | [1][2] |

| Rat P2X1 | Recombinant | Radioligand Binding | pIC50 | 6.31 (equivalent to ~490 nM) | [3] |

| Rat P2X1 | Recombinant | Not Specified | IC50 | 0.28 | [4] |

| Rat P2X1+5 | Recombinant | Not Specified | IC50 | 0.69 | [4] |

| Rat P2X2 | Recombinant | Not Specified | IC50 | 47000 | [4] |

| Rat P2X2+3 | Recombinant | Not Specified | IC50 | 120 | [4] |

| Rat P2X3 | Recombinant | Not Specified | IC50 | 1820 | [4] |

| Rat P2X4 | Recombinant | Not Specified | IC50 | > 300000 | [4] |

| Human P2X7 | Xenopus oocytes | Two-Microelectrode Voltage-Clamp (TEVC) | IC50 | 40,000 | [1][2] |

Table 2: Inhibitory Potency of this compound on Gsα Subunit Signaling

| Target/Process | Cell Line/System | Assay Type | Parameter | Value | Reference |

| rGsα-s GTP[γS] binding | Recombinant | GTP[γS] Binding Assay | IC50 | 140 nM | [5][6] |

| β-adrenergic receptor to Gs coupling | Not Specified | Functional Assay | EC50 | 7.9 µM | [5][6] |

| Adenylyl cyclase stimulation by Gsα-s | S49 cyc- membranes | Adenylyl Cyclase Activity Assay | Inhibition | Effective in low µM range | [7][8][9] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the quantitative data summary are provided below. These protocols are intended to serve as a guide for researchers aiming to validate the targets of this compound.

Two-Microelectrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This protocol is designed to measure the effect of this compound on ion channel activity, specifically P2X1 receptors expressed in Xenopus oocytes.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the P2X1 receptor

-

Collagenase solution

-

ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5)

-

Microinjection setup

-

TEVC amplifier and data acquisition system

-

Glass microelectrodes (filled with 3 M KCl)

-

Perfusion system

-

This compound stock solution

-

ATP stock solution

Procedure:

-

Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.

-

cRNA Injection: Inject oocytes with cRNA encoding the human P2X1 receptor. Incubate the oocytes in ND96 solution at 18°C for 2-5 days to allow for receptor expression.

-

Electrode Preparation: Pull glass capillaries to create microelectrodes with a resistance of 0.5-5 MΩ when filled with 3 M KCl.

-

TEVC Recording:

-

Place an oocyte in the recording chamber and perfuse with ND96 solution.

-

Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

-

Clamp the membrane potential at a holding potential of -70 mV.

-

Apply ATP (agonist) at a concentration that elicits a submaximal current response to establish a baseline.

-

Apply varying concentrations of this compound in the presence of the agonist to determine the inhibitory effect.

-

Record the current responses and analyze the data to determine the IC50 value of this compound.

-

GTP[γS] Binding Assay

This assay measures the ability of this compound to inhibit the binding of the non-hydrolyzable GTP analog, [35S]GTP[γS], to the Gsα subunit.

Materials:

-

Purified recombinant Gsα subunit

-

HEPES buffer (pH 7.4) containing MgCl2 and NaCl

-

[35S]GTP[γS]

-

Non-labeled GTP[γS]

-

This compound stock solution

-

Scintillation counter and vials

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the purified Gsα subunit with the HEPES buffer.

-

This compound Incubation: Add varying concentrations of this compound to the reaction tubes and incubate for a predetermined time at 30°C.

-

Binding Reaction: Initiate the binding reaction by adding [35S]GTP[γS] to the tubes.

-

Incubation: Incubate the reaction mixture at 30°C for a time course determined by kinetic experiments.

-

Termination: Stop the reaction by adding ice-cold buffer and rapidly filtering the mixture through nitrocellulose filters.

-

Washing: Wash the filters with ice-cold buffer to remove unbound [35S]GTP[γS].

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the amount of bound [35S]GTP[γS] at each this compound concentration and calculate the IC50 value.

Adenylyl Cyclase Activity Assay in S49 cyc- Membranes

This assay assesses the inhibitory effect of this compound on the Gsα-mediated activation of adenylyl cyclase in membranes from S49 cyc- cells, which lack endogenous Gsα.

Materials:

-

S49 cyc- cell membranes

-

Purified recombinant Gsα subunit

-

Assay buffer (containing ATP, MgCl2, and a cAMP phosphodiesterase inhibitor)

-

[α-32P]ATP

-

This compound stock solution

-

Forskolin (a direct activator of adenylyl cyclase, used as a control)

-

Column chromatography setup (e.g., Dowex and alumina columns)

-

Scintillation counter and vials

Procedure:

-

Membrane Preparation: Prepare membranes from S49 cyc- cells according to standard protocols.

-

Reaction Mixture: In reaction tubes, combine S49 cyc- membranes, the assay buffer, and the purified Gsα subunit.

-

This compound Incubation: Add varying concentrations of this compound to the tubes.

-

Reaction Initiation: Start the adenylyl cyclase reaction by adding [α-32P]ATP.

-

Incubation: Incubate the reaction at 30°C for a defined period.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing unlabeled cAMP and SDS).

-

cAMP Separation: Separate the newly synthesized [32P]cAMP from unreacted [α-32P]ATP using sequential Dowex and alumina column chromatography.

-

Quantification: Collect the eluate containing [32P]cAMP in scintillation vials and measure the radioactivity.

-

Data Analysis: Calculate the adenylyl cyclase activity at each this compound concentration and determine the extent of inhibition.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: P2X1 Receptor Signaling Pathway and Inhibition by this compound.

Caption: Gsα Signaling Pathway and Inhibition by this compound.

References

- 1. google.com [google.com]

- 2. genscript.com [genscript.com]

- 3. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 4. Receptor-mediated adenylyl cyclase ... | Article | H1 Connect [archive.connect.h1.co]

- 5. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two-microelectrode voltage clamp of Xenopus oocytes: voltage errors and compensation for local current flow - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are P2X1 receptor agonists and how do they work? [synapse.patsnap.com]

- 9. Reactome | G alpha (i) inhibits adenylate cyclase [reactome.org]

The Dual Inhibitory Role of NF449 in Purinergic Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NF449 has emerged as a critical pharmacological tool in the study of purinergic signaling, demonstrating high potency and selectivity as an antagonist for the P2X1 receptor, an ATP-gated ion channel. Furthermore, it exhibits a distinct inhibitory activity towards Gsα, a key alpha subunit of heterotrimeric G proteins. This dual functionality allows for the discrete interrogation of two major branches of purinergic and related signaling pathways. This technical guide provides an in-depth overview of this compound's mechanism of action, a compilation of its quantitative inhibitory data, detailed experimental protocols for its characterization, and visual representations of the pertinent signaling pathways and experimental workflows.

Introduction

Purinergic signaling, mediated by extracellular nucleotides like ATP and ADP, plays a pivotal role in a vast array of physiological processes, including neurotransmission, inflammation, and hemostasis. The development of selective antagonists for the diverse family of purinergic receptors is paramount for both fundamental research and therapeutic intervention. This compound, a suramin analogue, has been identified as a highly potent and selective antagonist of the P2X1 receptor subtype.[1][2][3] Its utility is further expanded by its ability to selectively antagonize the Gs alpha (Gsα) subunit of G proteins, thereby inhibiting the adenylyl cyclase signaling cascade.[2][4] This document serves as a comprehensive resource for researchers employing this compound in their studies.

Mechanism of Action

P2X1 Receptor Antagonism

This compound acts as a reversible and competitive antagonist at the human P2X1 receptor.[4] The P2X1 receptor is an ATP-gated cation channel; its activation leads to an influx of Na⁺ and Ca²⁺, resulting in membrane depolarization and downstream cellular responses.[5][6] The high selectivity of this compound for the P2X1 receptor is attributed to a cluster of positively charged amino acid residues located at the base of the cysteine-rich head region in the extracellular domain of the receptor.[1] This structural feature is absent in less sensitive P2X receptor subtypes, such as P2X2.[1]

Gsα Protein Antagonism

Independent of its action on P2X receptors, this compound selectively inhibits the Gsα subunit of heterotrimeric G proteins.[3][4] It functions by suppressing the rate-limiting step in G protein activation: the exchange of GDP for GTP on the Gα subunit.[4] This prevents the dissociation of the Gαs subunit from the Gβγ dimer and subsequent activation of adenylyl cyclase, thereby blocking the production of the second messenger cAMP.[2][4] This selectivity for Gsα over other Gα subunits, such as Gi/Go and Gq, makes this compound a valuable tool for dissecting G protein-specific signaling pathways.[4]

Quantitative Data

The inhibitory potency of this compound across various purinergic receptors and G proteins has been quantified in numerous studies. The following tables summarize the reported IC50 values, providing a clear comparison of its selectivity.

| Receptor Subtype | Species | IC50 (nM) | Reference |

| P2X1 | rat | 0.28 | [2][3] |

| P2X1 | human | 0.05 | [4] |

| P2X1+5 (heteromer) | rat | 0.69 | [2][3] |

| P2X2+3 (heteromer) | rat | 120 | [2][3] |

| P2X3 | rat | 1820 | [3] |

| P2X2 | rat | 47000 | [3] |

| P2X4 | rat | > 300000 | [3] |

| P2X7 | human | 40000 | [4] |

| Table 1: Inhibitory Potency (IC50) of this compound at P2X Receptors |

| G Protein Subunit | Parameter | IC50 / EC50 | Reference |

| Gsα | GTPγS Binding | IC50 = 140 nM | [3] |

| Gsα | β-adrenergic receptor coupling | EC50 = 7.9 µM | [3] |

| Table 2: Inhibitory Potency of this compound on Gsα Protein |

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) for P2X1 Receptor Antagonism in Xenopus Oocytes

This protocol is used to characterize the inhibitory effect of this compound on P2X1 receptor currents.

Methodology:

-

Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

-

cRNA Injection: Inject oocytes with cRNA encoding the human P2X1 receptor. Incubate for 2-5 days to allow for receptor expression.

-

TEVC Recording Setup: Place an oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., ND96). Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.

-

Data Acquisition: Clamp the oocyte membrane potential at a holding potential of -60 mV.

-

Agonist Application: Apply a concentration of ATP that elicits a submaximal response (e.g., EC50) to establish a baseline current.

-

Antagonist Application: Perfuse the chamber with varying concentrations of this compound for a set incubation period (e.g., 5 minutes) prior to co-application with the ATP agonist.

-

Data Analysis: Measure the peak inward current in the presence and absence of this compound. Calculate the percentage of inhibition for each this compound concentration and fit the data to a concentration-response curve to determine the IC50 value.

Platelet Aggregation Assay

This assay assesses the functional consequence of P2X1 receptor blockade by this compound on platelet function.

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation: Collect whole blood into an anticoagulant (e.g., citrate). Centrifuge at a low speed to separate the PRP.

-

Aggregation Measurement: Place a sample of PRP in an aggregometer cuvette with a stir bar at 37°C.

-

Baseline Measurement: Record the baseline light transmission through the PRP suspension.

-

Antagonist Incubation: Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time.

-

Induction of Aggregation: Add a P2X1 receptor agonist (e.g., α,β-methylene ATP) or a collagen solution to induce platelet aggregation. Platelet aggregation causes an increase in light transmission.

-

Data Analysis: Measure the maximal aggregation percentage for each condition. Determine the inhibitory effect of this compound by comparing the aggregation in its presence to the control.

GTPγS Binding Assay for Gsα Inhibition

This biochemical assay directly measures the ability of this compound to inhibit the activation of Gsα.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line endogenously or exogenously expressing a Gs-coupled receptor (e.g., β-adrenergic receptor).

-

Assay Buffer: Prepare an assay buffer containing GDP to ensure G proteins are in their inactive state.

-

Reaction Mixture: In a microplate, combine the cell membranes, varying concentrations of this compound, and a Gs-coupled receptor agonist.

-

Initiation of Reaction: Add [35S]GTPγS, a non-hydrolyzable GTP analog, to initiate the binding reaction.

-

Incubation: Incubate the mixture to allow for [35S]GTPγS to bind to activated Gα subunits.

-

Termination and Measurement: Terminate the reaction by rapid filtration through a filter mat, which traps the membranes. The amount of bound [35S]GTPγS is then quantified using a scintillation counter.

-

Data Analysis: Determine the specific binding in the presence of different this compound concentrations and calculate the IC50 value for the inhibition of agonist-stimulated [35S]GTPγS binding.

Visualizations

Signaling Pathways

Experimental Workflow

Conclusion

This compound is a powerful and versatile pharmacological agent for the investigation of purinergic signaling. Its high potency and selectivity for the P2X1 receptor, coupled with its distinct inhibitory action on the Gsα protein, provide researchers with a unique tool to dissect complex signaling networks. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of purinergic signaling in both health and disease, and to aid in the development of novel therapeutic strategies.

References

- 1. G alpha (s) signalling events | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Gs alpha subunit - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Gsalpha-selective G protein antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are P2X1 receptor agonists and how do they work? [synapse.patsnap.com]

The NF449 Inhibitor: A Technical Guide to its Basic Science Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF449 is a potent and highly selective antagonist of the P2X1 purinergic receptor, a ligand-gated ion channel activated by extracellular adenosine 5'-triphosphate (ATP). As a derivative of suramin, this compound has become an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the P2X1 receptor in a variety of biological systems. Its high affinity and selectivity make it superior to less specific P2 receptor antagonists, enabling precise investigation into P2X1-mediated signaling pathways. Beyond its primary target, this compound has also been identified as a selective antagonist of the Gsα subunit of heterotrimeric G proteins, offering a unique avenue for studying Gsα-dependent signaling cascades.

This technical guide provides an in-depth overview of the basic science applications of this compound, including its mechanism of action, quantitative data on its receptor affinity, detailed experimental protocols for its use, and its application in various fields of research.

Mechanism of Action

This compound acts as a competitive antagonist at the P2X1 receptor.[1] It binds to the extracellular domain of the receptor, thereby preventing the binding of ATP and subsequent channel opening. This inhibition is reversible, and the degree of antagonism is dependent on the concentration of both this compound and the agonist, ATP.[1] The high potency of this compound at the P2X1 receptor is in the subnanomolar to nanomolar range, with significantly lower affinity for other P2X and P2Y receptor subtypes.[2]

Additionally, this compound has been shown to selectively inhibit the Gsα subunit of G proteins. It interferes with the exchange of GDP for GTP on Gsα, which is a critical step in its activation. This prevents the subsequent activation of adenylyl cyclase and the production of cyclic AMP (cAMP), effectively blocking Gsα-mediated signaling pathways.

Data Presentation: Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound has been characterized across various receptor subtypes. The following tables summarize the key quantitative data from the literature.

| Receptor Subtype | Species | IC50 (nM) | Reference |

| rP2X1 | Rat | 0.28 | [2] |

| hP2X1 | Human | 0.05 | [1] |

| rP2X1+5 | Rat | 0.69 | [2] |

| rP2X2 | Rat | 47,000 | [2] |

| rP2X2+3 | Rat | 120 | [2] |

| rP2X3 | Rat | 1,820 | [2] |

| rP2X4 | Rat | >300,000 | [2] |

| hP2X7 | Human | 40,000 | [1] |

| Receptor Subtype | Preparation | pA2 / pIC50 | Reference |

| rP2X1 | Recombinant (Oocytes) | pIC50 = 9.54 | [2] |

| P2X1 | Native (Rat Vas Deferens) | pIC50 = 7.15 | [2] |

| hP2X1 | Recombinant (Oocytes) | pA2 = 10.7 | [1] |

| P2X3 | Native (Guinea-Pig Ileum) | pIC50 = 5.04 | [2] |

| P2Y1 | Native (Guinea-Pig Ileum) | pIC50 = 4.85 | [2] |

| P2Y2 | Recombinant (HEK 293 Cells) | pIC50 = 3.86 | [2] |

Signaling Pathways

The primary signaling pathway inhibited by this compound is the P2X1 receptor-mediated cation influx. Upon activation by ATP, the P2X1 receptor channel opens, allowing the influx of Na+ and Ca2+ into the cell. This leads to membrane depolarization and an increase in intracellular calcium, which triggers various downstream cellular responses. This compound competitively blocks this initial step.

References

Methodological & Application

Application Notes and Protocols for NF449 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF449 is a potent and selective antagonist of the P2X1 purinergic receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP).[1][2][3][4] It exhibits high affinity for the P2X1 receptor, making it a valuable tool for investigating the physiological and pathological roles of this receptor in various cellular processes.[1][2][3][4] Additionally, this compound has been identified as a selective antagonist of the Gs alpha (Gsα) subunit of heterotrimeric G proteins, thereby inhibiting the adenylyl cyclase signaling cascade.[1][5] This dual activity allows for the dissection of two distinct signaling pathways in vitro.

These application notes provide detailed protocols for utilizing this compound in in vitro studies to characterize its effects on both P2X1 receptor and Gsα signaling pathways.

Quantitative Data Summary

The following tables summarize the inhibitory potency of this compound against various P2X receptor subtypes and its effect on Gsα-mediated signaling.

Table 1: Inhibitory Activity of this compound on P2X Receptors

| Receptor Subtype | IC50 (nM) | Source |

| rat P2X1 | 0.28 | [2][4][5] |

| rat P2X1+5 | 0.69 | [2][4][5] |

| rat P2X2+3 | 120 | [2][4][5] |

| rat P2X3 | 1820 | [2][4] |

| rat P2X2 | 47000 | [2][4] |

| rat P2X4 | > 300000 | [2][4] |

Table 2: Inhibitory Activity of this compound on G Protein Subunits

| G Protein Subunit | Assay | IC50 | Source |

| rat Gsα-s | GTP[γS] binding | 140 nM | [1] |

| rat Giα-1 | GTP[γS] binding | > 10 µM | [1] |

| β-adrenergic receptor-Gs coupling | Adenylyl cyclase activity | 7.9 µM | [1] |

Signaling Pathways and Experimental Workflows

P2X1 Receptor Signaling Pathway

Activation of the P2X1 receptor by ATP leads to the opening of a non-selective cation channel, resulting in the influx of Ca²⁺ and Na⁺ into the cell. This increase in intracellular calcium is a key signaling event that triggers various downstream cellular responses. This compound acts as a competitive antagonist, blocking the binding of ATP to the P2X1 receptor and thereby preventing channel opening and subsequent calcium influx.

Gsα Protein Signaling Pathway

The Gsα subunit of heterotrimeric G proteins is activated by G protein-coupled receptors (GPCRs). Activated Gsα stimulates adenylyl cyclase, which in turn converts ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of downstream target proteins and subsequent cellular responses. This compound directly antagonizes the Gsα subunit, preventing its activation of adenylyl cyclase.

Experimental Workflow: Characterizing this compound Activity

A general workflow for characterizing the in vitro activity of this compound involves a series of assays to determine its potency and selectivity as a P2X1 receptor antagonist and a Gsα protein inhibitor.

Experimental Protocols

P2X1 Receptor Antagonism: Calcium Influx Assay

This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]i) changes in response to a P2X1 receptor agonist in the presence and absence of this compound, using a fluorescent calcium indicator like Fluo-4 AM.

Materials:

-

Cells expressing P2X1 receptors (e.g., HEK293-P2X1 stable cell line)

-

Cell culture medium

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

Fluo-4 AM

-

Pluronic F-127

-

P2X1 receptor agonist (e.g., α,β-methylene ATP)

-

This compound

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader with excitation/emission wavelengths of ~490/525 nm

Procedure:

-

Cell Seeding: Seed cells into a 96-well microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment. Culture overnight at 37°C in a 5% CO₂ incubator.

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution in HBSS. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.

-

Remove the culture medium from the wells and wash once with HBSS.

-

Add 100 µL of the Fluo-4 AM loading solution to each well.

-

Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.

-

-

Wash: Gently wash the cells twice with HBSS to remove extracellular dye. Add 100 µL of HBSS to each well.

-

Compound Incubation:

-

Prepare serial dilutions of this compound in HBSS.

-

Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (HBSS).

-

Incubate for 10-20 minutes at room temperature.

-

-

Agonist Stimulation and Measurement:

-

Prepare the P2X1 agonist (e.g., α,β-methylene ATP) at a concentration that elicits a submaximal response (e.g., EC₈₀).

-

Place the microplate in the fluorescence plate reader.

-

Set the instrument to record fluorescence intensity over time (kinetic read).

-

Establish a stable baseline fluorescence for each well.

-

Add the agonist to all wells simultaneously using an automated injector, if available.

-

Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.

-

-

Data Analysis:

-

Determine the peak fluorescence intensity for each well after agonist addition.

-

Subtract the baseline fluorescence from the peak fluorescence to obtain the change in fluorescence (ΔF).

-

Normalize the data to the vehicle control response (0% inhibition).

-

Plot the percentage of inhibition against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

-

Gsα Protein Antagonism: Forskolin-Stimulated Adenylyl Cyclase Assay

This protocol measures the ability of this compound to inhibit the production of cAMP stimulated by forskolin, a direct activator of adenylyl cyclase. This assay is performed in cells that endogenously express Gsα.

Materials:

-

Cells with a functional Gsα-adenylyl cyclase pathway (e.g., HEK293, CHO)

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer

-

Forskolin

-

This compound

-

IBMX (3-isobutyl-1-methylxanthine, a phosphodiesterase inhibitor)

-

cAMP assay kit (e.g., ELISA, HTRF)

-

Protein assay reagent (e.g., BCA)

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to near confluency in appropriate culture vessels.

-

On the day of the experiment, replace the culture medium with serum-free medium containing 0.5 mM IBMX and incubate for 15-30 minutes at 37°C.

-

Pre-incubate the cells with various concentrations of this compound (and a vehicle control) for 15-30 minutes.

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) for 10-15 minutes at 37°C.

-

-

Cell Lysis:

-

Aspirate the medium and wash the cells once with cold PBS.

-

Add cell lysis buffer to each well and incubate on ice for 10-20 minutes with occasional agitation.

-

Scrape the cells and transfer the lysate to microcentrifuge tubes.

-

Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

-

cAMP Measurement:

-

Collect the supernatant containing the cytosolic fraction.

-

Determine the cAMP concentration in the supernatant using a commercial cAMP assay kit according to the manufacturer's instructions.

-

-

Protein Quantification:

-

Determine the total protein concentration in each cell lysate sample using a standard protein assay.

-

-

Data Analysis:

-

Normalize the cAMP concentration to the total protein concentration for each sample.

-

Express the data as a percentage of the forskolin-stimulated cAMP production in the absence of this compound.

-

Plot the percentage of inhibition against the concentration of this compound and fit the data to a dose-response curve to calculate the IC50 value.

-

P2X1 Receptor Binding: Competitive Radioligand Binding Assay

This protocol determines the affinity of this compound for the P2X1 receptor by measuring its ability to compete with a radiolabeled P2X1 receptor ligand.

Materials:

-

Cell membranes prepared from cells overexpressing the P2X1 receptor

-

Radiolabeled P2X1 receptor ligand (e.g., [³H]α,β-methylene ATP)

-

This compound

-

Binding buffer (e.g., Tris-HCl buffer with appropriate ions)

-

Non-specific binding control (a high concentration of a non-radiolabeled P2X1 agonist or antagonist)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

-

Filtration apparatus

Procedure:

-

Assay Setup:

-

In a 96-well plate or individual tubes, add the following components in order:

-

Binding buffer

-

A fixed concentration of the radiolabeled ligand (typically at or below its Kd).

-

Increasing concentrations of this compound (the competitor).

-

For non-specific binding (NSB) wells, add a saturating concentration of a non-labeled P2X1 ligand.

-

For total binding (B₀) wells, add binding buffer instead of a competitor.

-

-

-

Incubation:

-

Initiate the binding reaction by adding a fixed amount of cell membrane preparation to each well.

-

Incubate the mixture at a defined temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters quickly with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

-

Radioactivity Measurement:

-

Place the filters in scintillation vials.

-

Add scintillation fluid to each vial.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding: Specific Binding = Total Binding (B₀) - Non-specific Binding (NSB).

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a one-site competition binding equation to determine the IC50 of this compound.

-

Calculate the equilibrium dissociation constant (Ki) of this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

Application Notes and Protocols for the Use of NF449 in Platelet Aggregation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF449 is a potent and selective antagonist of the P2X1 purinergic receptor, an ATP-gated cation channel expressed on the surface of human platelets.[1][2] At higher concentrations, this compound can also exhibit antagonistic effects on the P2Y1 receptor, an ADP receptor coupled to Gq signaling.[1][3] Its selectivity makes it a valuable pharmacological tool for investigating the role of P2X1 receptor activation in platelet function, including shape change, calcium mobilization, and aggregation.[4][5] These application notes provide detailed protocols for utilizing this compound in in vitro platelet aggregation and calcium influx assays, along with data presentation guidelines and representations of the relevant signaling pathways.

Mechanism of Action

This compound primarily functions as a competitive antagonist at the P2X1 receptor, thereby inhibiting the influx of extracellular Ca²⁺ in response to ATP.[1][2] This action blocks the initial phase of platelet activation mediated by ATP released from dense granules of activated platelets or damaged endothelial cells.[1] While highly selective for P2X1, it is important to note its secondary antagonist activity at the P2Y1 receptor at micromolar concentrations, which can inhibit ADP-induced platelet responses.[1][3] this compound displays very weak antagonism towards the P2Y12 receptor.[1]

Data Presentation

The inhibitory effects of this compound on platelet function can be quantified and summarized for comparative analysis. The following table provides a summary of reported IC50 values for this compound against various platelet receptors and functions.

| Receptor/Function | Agonist | Assay Type | Species | IC50 / pA2 | Reference |

| P2X1 Receptor (Shape Change) | α,β-methylene ATP | Shape Change Assay | Human | 83 ± 13 nM | [1][3] |

| P2X1 Receptor (Calcium Influx) | α,β-methylene ATP | Calcium Influx Assay | Human | pA2 = 7.2 ± 0.1 | [1][3] |

| P2Y1 Receptor (Calcium Rise) | ADP | Calcium Influx Assay | Human | 5.8 ± 2.2 µM | [1][3] |

| Collagen-Induced Aggregation | Collagen | Platelet Aggregation | Human | Concentration-dependent reduction | [1][5] |

Experimental Protocols

Preparation of Washed Human Platelets

This protocol describes the isolation of washed platelets from whole blood, suitable for aggregation and calcium influx studies.

Materials:

-

Human whole blood collected in acid-citrate-dextrose (ACD) or sodium citrate tubes.

-

Tyrode's buffer (pH 7.4) without calcium.

-

Prostaglandin I2 (PGI2).

-

Apyrase.

-

Centrifuge.

Procedure:

-

Collect human whole blood into tubes containing an anticoagulant (e.g., 1 volume of ACD for 9 volumes of blood).

-

Centrifuge the blood at 200 x g for 20 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Carefully aspirate the PRP and transfer it to a new tube.

-

Add PGI2 to the PRP to a final concentration of 100 ng/mL to prevent platelet activation during subsequent steps.

-

Centrifuge the PRP at 1000 x g for 10 minutes to pellet the platelets.

-

Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer without calcium, containing PGI2 (100 ng/mL) and apyrase (2 U/mL).

-

Centrifuge the platelet suspension at 1000 x g for 10 minutes.

-

Resuspend the platelet pellet in fresh Tyrode's buffer without calcium and apyrase.

-

Adjust the final platelet concentration to 2-3 x 10⁸ platelets/mL with Tyrode's buffer.

-

Allow the platelets to rest at 37°C for at least 30 minutes before use.

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol outlines the use of this compound to inhibit agonist-induced platelet aggregation as measured by LTA.

Materials:

-

Washed human platelets (prepared as described above).

-

This compound stock solution (dissolved in an appropriate vehicle, e.g., saline).

-

Platelet agonist (e.g., ADP, collagen, thrombin, or a P2X1-specific agonist like α,β-methylene ATP).

-

Light Transmission Aggregometer.

-

Stir bars.

Procedure:

-

Pre-warm the washed platelet suspension and all reagents to 37°C.

-

Pipette 450 µL of the washed platelet suspension into an aggregometer cuvette containing a stir bar.

-

Place the cuvette in the heating block of the aggregometer and allow the platelets to equilibrate for at least 5 minutes with stirring (e.g., 900 rpm).

-

Add 50 µL of the desired concentration of this compound or vehicle control to the platelet suspension and incubate for a specified time (e.g., 2-5 minutes).

-

Establish a baseline of 0% aggregation (platelet suspension) and 100% aggregation (suspending buffer).

-

Initiate the aggregation recording.

-

Add the platelet agonist (e.g., in a volume of 5-10 µL) to induce aggregation.

-

Monitor the change in light transmission for a set period (e.g., 5-10 minutes) until the aggregation response is complete.

-

Record the maximum aggregation percentage for each condition.

-

To determine the IC50 of this compound, perform a dose-response curve with varying concentrations of the inhibitor.

Intracellular Calcium Influx Assay

This protocol describes the measurement of intracellular calcium mobilization in platelets using a fluorescent calcium indicator like Fura-2 AM.

Materials:

-

Washed human platelets.

-

Fura-2 AM.

-

Pluronic F-127.

-

This compound stock solution.

-

Platelet agonist.

-

Fluorometer or fluorescence plate reader with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm.

Procedure:

-

Prepare washed platelets as described previously.

-

Incubate the washed platelets with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 for 30-45 minutes at 37°C in the dark.

-

Centrifuge the Fura-2-loaded platelets at 1000 x g for 10 minutes and resuspend them in fresh Tyrode's buffer.

-

Adjust the platelet concentration to approximately 1 x 10⁸ platelets/mL.

-

Transfer the Fura-2-loaded platelet suspension to a cuvette or a 96-well plate suitable for fluorescence measurements.

-

Place the sample in the fluorometer and allow it to equilibrate at 37°C.

-

Add the desired concentration of this compound or vehicle control and incubate for 2-5 minutes.

-

Record the baseline fluorescence ratio (340 nm/380 nm excitation).

-

Add the platelet agonist and continuously record the fluorescence ratio for several minutes to monitor the change in intracellular calcium concentration.

-

The change in the 340/380 nm fluorescence ratio is proportional to the change in intracellular free calcium.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in P2X1 and P2Y1 receptor-mediated platelet activation and a general workflow for a platelet aggregation experiment using this compound.

Caption: P2X1 and P2Y1 receptor signaling pathways in platelets and the inhibitory action of this compound.

Caption: Experimental workflow for a platelet aggregation assay using this compound.

References

Application Notes and Protocols for NF449 as a P2X1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing NF449, a potent and selective antagonist of the P2X1 receptor, in various experimental settings. The information is intended to guide researchers in accurately employing this compound for studying P2X1 receptor function and for potential therapeutic development.

Introduction to this compound

This compound is a suramin analogue that acts as a highly potent and selective antagonist for the P2X1 purinergic receptor.[1][2] Its high affinity and selectivity make it an invaluable tool for isolating and studying the physiological and pathophysiological roles of P2X1 receptors in various systems, including platelet aggregation, smooth muscle contraction, and neurotransmission. Structurally, this compound is a large, polar molecule that competitively inhibits ATP from binding to the P2X1 receptor.[3] Recent cryo-electron microscopy studies have revealed that this compound binds at the interface of neighboring protomers, overlapping with the ATP-binding site, thus preventing channel activation.[4]

Quantitative Data: Potency and Selectivity of this compound

This compound exhibits sub-nanomolar potency at rat P2X1 receptors and demonstrates high selectivity over other P2X receptor subtypes.[1][2][5][6] The following table summarizes the inhibitory concentrations (IC50) of this compound for various recombinant rat P2X receptors.

| Receptor Subtype | IC50 (nM) |

| rP2X1 | 0.28[1][2] |

| rP2X1+5 | 0.69[1][2] |

| rP2X2+3 | 120[1][2] |

| rP2X3 | 1820[1][2] |

| rP2X2 | 47000[1][2] |

| rP2X4 | > 300000[1][2] |

Signaling Pathway and Mechanism of Action

P2X1 receptors are ATP-gated ion channels. Upon binding of ATP, the channel opens, leading to an influx of cations, primarily Ca2+ and Na+. This influx depolarizes the cell membrane and increases intracellular calcium concentration, triggering various downstream cellular responses. This compound acts as a competitive antagonist, binding to the P2X1 receptor at or near the ATP binding site, thereby preventing ATP-mediated channel activation and subsequent signaling.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound octasodium salt

-

Nuclease-free water

-

Sterile microcentrifuge tubes

Procedure:

-

Refer to the Certificate of Analysis for the batch-specific molecular weight.

-

Calculate the mass of this compound required to prepare a 10 mM stock solution.

-

Dissolve the weighed this compound in nuclease-free water to the final desired concentration.

-

Gently vortex to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage. For short-term use, the solution can be stored at 4°C for a few days.

Platelet Aggregation Assay

This protocol is designed to assess the inhibitory effect of this compound on P2X1 receptor-mediated platelet aggregation induced by collagen.

Materials:

-

Platelet-rich plasma (PRP)

-

Collagen (agonist)

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

Aggregometer

Experimental Workflow:

Procedure:

-

Prepare platelet-rich plasma (PRP) from whole blood anticoagulated with citrate.

-

Pre-warm the PRP samples to 37°C.

-